molecular formula C11H14N2 B1499412 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine] CAS No. 463303-91-5

5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]

Cat. No. B1499412
CAS RN: 463303-91-5
M. Wt: 174.24 g/mol
InChI Key: ZUOIZGUVVOQOLH-UHFFFAOYSA-N
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Description

5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2’-pyrrolidine] is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 . It has diverse applications in scientific research and offers an intriguing molecular structure, making it a promising candidate for drug discovery and material science investigations.


Synthesis Analysis

While there is no direct synthesis information available for 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2’-pyrrolidine], a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Physical And Chemical Properties Analysis

The molecular formula of 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2’-pyrrolidine] is C11H14N2, and it has a molecular weight of 174.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

  • Pharmaceutical Research : This compound is significantly used in pharmaceutical research. Specifically, it serves as a side-chain in the production of the fourth-generation Cefpirome, highlighting its importance in antibiotic development (Fu Chun, 2007).
  • Antimicrobial and Antifungal Activity : Studies have revealed that spiro pyrrolidines, which include derivatives of 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine], exhibit notable antibacterial and antifungal activities. This class of compounds has shown efficacy against various human pathogenic bacteria and dermatophytic fungi (A. A. Raj et al., 2003).

Material Synthesis and Chemistry

  • Synthesis of Plant Protection Agents and Resins : The compound is used in the synthesis of various materials, including plant protection agents, synthetic resins, antioxidants, and plastics. This diverse application in material synthesis underscores its versatility in chemical research (Fu Chun, 2007).
  • Biological Activities and Synthesis Methods : The compound exhibits different biological activities, such as antiulcer and anticancer properties. Its synthesis involves various methods like thermal rearrangement and Friedlander condensation reaction, demonstrating its chemical adaptability (Chen Li-gong, 2004).

Advanced Chemical Research

  • Development of Spiro Compounds : Spiro compounds, which include 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine], are pivotal in pharmaceutical applications. The development of methods for constructing dispirocycles containing pyrrolidine and γ-lactam rings shows the compound's significance in advanced synthetic chemistry (Hiromasa Yokoe et al., 2023).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

spiro[5,6-dihydrocyclopenta[c]pyridine-7,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-4-11(13-6-1)5-2-9-3-7-12-8-10(9)11/h3,7-8,13H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIZGUVVOQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=NC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658390
Record name 5,6-Dihydrospiro[cyclopenta[c]pyridine-7,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

463303-91-5
Record name 5,6-Dihydrospiro[cyclopenta[c]pyridine-7,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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